5,6-dichloropyridine-3-sulfonyl Chloride

Description

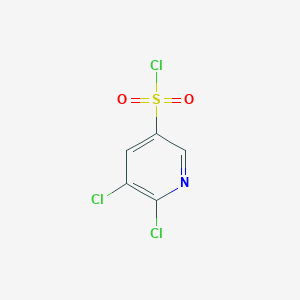

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWIKRWIWIPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406095 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-40-5 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-dichloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dichloropyridine-3-sulfonyl chloride is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, electron-deficient pyridine core, combined with a highly reactive sulfonyl chloride functional group, makes it a valuable building block for the synthesis of a diverse range of sulfonamide and sulfonate derivatives. These derivatives have shown promise as potent inhibitors of various protein kinases, playing a crucial role in the development of novel therapeutic agents for oncology and other diseases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98121-40-5 |

| Molecular Formula | C₅H₂Cl₃NO₂S |

| Molecular Weight | 246.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following spectroscopic data have been predicted using computational methods to aid in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.8 | Doublet | H-2 |

| ~8.3 | Doublet | H-4 |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would display five distinct signals for the carbon atoms of the pyridine ring.

| Chemical Shift (ppm) | Assignment |

| ~152 | C-6 |

| ~150 | C-2 |

| ~145 | C-5 |

| ~138 | C-3 |

| ~122 | C-4 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the sulfonyl chloride group and the dichloropyridine ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1380 - 1400 | Asymmetric SO₂ stretch |

| ~1170 - 1190 | Symmetric SO₂ stretch |

| ~1550 - 1600 | C=C and C=N stretching vibrations (pyridine ring) |

| ~800 - 850 | C-Cl stretching vibrations |

Mass Spectrometry

The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak [M]⁺ would be observed at m/z 245, with other significant peaks corresponding to [M+2]⁺, [M+4]⁺, and [M+6]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the sulfonyl chloride group or chlorine atoms.

Synthesis and Reactivity

Synthesis

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

-

Diazotization: 3-Amino-5,6-dichloropyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonyl Chlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. A catalytic amount of copper(I) chloride is added. The cold diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction is allowed to proceed at a low temperature for several hours.

-

Work-up and Isolation: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water and then dried under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography.

Reactivity

The sulfonyl chloride group is a strong electrophile, making this compound highly reactive towards nucleophiles. This reactivity is the basis for its utility in synthesizing a wide array of derivatives.

Experimental Protocol: Synthesis of a 5,6-dichloropyridine-3-sulfonamide Derivative

-

Reaction Setup: this compound is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Nucleophilic Addition: The desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) are added to the solution at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.

Figure 2: General workflow for the synthesis of sulfonamide derivatives.

Applications in Drug Discovery: Kinase Inhibition

Sulfonamide-containing compounds are a well-established class of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase active site. Derivatives of this compound are being explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Src kinase, which are key targets in cancer therapy.

VEGFR Inhibition

VEGFRs are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can thus be an effective anti-cancer strategy. Pyridine-based sulfonamides have been investigated as potential VEGFR inhibitors. The dichloropyridine core of this compound provides a rigid scaffold that can be functionalized to optimize binding to the ATP-binding pocket of VEGFR.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression and activation of Src are common in many cancers. The development of Src inhibitors is a promising approach for cancer treatment. The structural features of 5,6-dichloropyridine-3-sulfonamide derivatives can be tailored to achieve potent and selective inhibition of Src kinase.

Figure 3: Representative signaling pathway for kinase inhibition.

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended for long-term storage to maintain product quality.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and highly reactive building block in the synthesis of pharmacologically active compounds. Its utility in the construction of sulfonamide libraries for kinase inhibitor screening makes it a compound of significant interest to the drug discovery and development community. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. Further exploration of derivatives of this scaffold is likely to yield novel and potent therapeutic agents.

References

A Technical Guide to 5,6-Dichloropyridine-3-sulfonyl Chloride (CAS 98121-40-5): Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dichloropyridine-3-sulfonyl chloride is a highly reactive, versatile heterocyclic building block identified by CAS number 98121-40-5.[1] Its chemical structure, featuring a dichlorinated pyridine ring and a reactive sulfonyl chloride group, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The primary utility of this compound lies in its function as a precursor for a wide range of sulfonamide and sulfonate derivatives.[1] The sulfonyl chloride moiety is readily displaced by nucleophiles, such as amines, enabling the straightforward synthesis of sulfonamides—a privileged pharmacophore present in numerous bioactive molecules.[1] Consequently, this reagent is frequently employed as a foundational scaffold in the development of novel therapeutic agents, particularly in the research of kinase inhibitors for oncology.[1][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in synthetic chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 98121-40-5 | [1][2][4][5][6] |

| Molecular Formula | C₅H₂Cl₃NO₂S | [2][3][4][5][6] |

| Molecular Weight | 246.5 g/mol | [1][3][6] |

| Appearance | Powder / Solid | [2] |

| Purity | >97% - 98% | [2][5] |

| Predicted XlogP | 2.5 |[6][7] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | References |

|---|---|---|

| IUPAC Name | This compound | [1][4][6] |

| InChI | InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | [1][3][6][] |

| InChIKey | AXIWIKRWIWIPGT-UHFFFAOYSA-N | [1][3][6][] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl |[3][6][7] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is generally achieved through the chlorination of its corresponding sulfonic acid.[3] This transformation typically involves reacting 5,6-dichloropyridine-3-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3] The workflow illustrates a standard chemical manufacturing process from a precursor to the final, purified product.

Caption: General workflow for the synthesis of this compound.

Core Reactivity: Sulfonamide Formation

The synthetic value of this compound stems from the high reactivity of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with primary or secondary amines in the presence of a base to form stable sulfonamide linkages. This reaction is fundamental to its application in creating libraries of compounds for drug discovery.[1]

Caption: Core reactivity showing the formation of a sulfonamide derivative.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a key building block for synthesizing molecules with therapeutic potential.[1][2] Its primary applications include:

-

Kinase Inhibitors: The compound serves as a scaffold for novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][3] The rigid dichloropyridine core can establish important binding interactions within the ATP-binding pocket of kinases.

-

Antimicrobial Agents: The pyridinesulfonyl moiety has demonstrated promising activity against various bacterial and fungal pathogens, making it a target for the development of new antimicrobial drugs.[3]

Role in Kinase Inhibition Signaling

While not an inhibitor itself, this compound is a precursor to molecules that can modulate cellular signaling pathways. Kinases are enzymes that play a pivotal role in signal transduction by phosphorylating substrate proteins. Inhibitors developed from this precursor can block kinase activity, thereby interrupting the signaling cascade that may lead to pathological cell proliferation.

Caption: Role of a kinase inhibitor in blocking a generic cell signaling pathway.

Experimental Protocols

The following are representative protocols. Researchers should adapt these methods based on specific substrates and laboratory conditions.

Representative Synthesis of this compound

(Disclaimer: This is a generalized protocol based on analogous chemical transformations, such as the synthesis of 2-chloropyridine-3-sulfonyl chloride, as a detailed, peer-reviewed protocol for this specific compound was not available in the initial search.)[9]

-

Materials: 3-Amino-5,6-dichloropyridine, concentrated hydrochloric acid, sodium nitrite, water, copper(I) chloride, thionyl chloride.

-

Procedure:

-

A solution of sulfur dioxide in water is prepared by the slow, dropwise addition of thionyl chloride to chilled water (0-5 °C). Copper(I) chloride is added as a catalyst.[9]

-

In a separate vessel, 3-amino-5,6-dichloropyridine is dissolved in concentrated hydrochloric acid, cooled to -5 °C.

-

A solution of sodium nitrite in water is added dropwise to the amine solution, maintaining the temperature between -5 and 0 °C to form the diazonium salt.[9]

-

The resulting diazonium salt slurry is then added portion-wise to the chilled sulfur dioxide solution.

-

The reaction is stirred and allowed to proceed, often overnight, while warming to room temperature.

-

The product typically precipitates from the aqueous mixture and can be collected by vacuum filtration.

-

The collected solid is washed with cold water and dried under vacuum to yield this compound.

-

General Protocol for Sulfonamide Formation

-

Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

The desired amine and triethylamine (1.2 equivalents) are dissolved in dichloromethane and cooled to 0 °C in an ice bath.

-

This compound (1.0 equivalent) is dissolved in a minimal amount of dichloromethane.

-

The sulfonyl chloride solution is added dropwise to the stirring amine solution over 15-20 minutes.

-

The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization to yield the desired sulfonamide.

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Table 3: GHS Hazard Information

| Category | Information | Reference |

|---|---|---|

| Signal Word | Danger | [6] |

| Pictogram | Corrosion | [6] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [6] |

| Precautionary Codes | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P363, P405, P501 |[6] |

Due to its reactive nature, the compound should be stored in a cool, dry place away from moisture to prevent hydrolysis of the sulfonyl chloride group.[2]

Conclusion

This compound is a pivotal reagent in modern synthetic and medicinal chemistry. Its well-defined reactivity, particularly in the formation of sulfonamides, provides a reliable pathway for the synthesis of diverse molecular entities. Its established role as a scaffold for kinase inhibitors underscores its importance in the drug discovery pipeline.[1][3] Proper handling and an understanding of its chemical properties are essential for leveraging this powerful building block in the development of novel pharmaceuticals and functional materials.

References

- 1. This compound Supplier [benchchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. Buy this compound | 98121-40-5 [smolecule.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H2Cl3NO2S) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

5,6-dichloropyridine-3-sulfonyl chloride molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dichloropyridine-3-sulfonyl chloride, a key building block in medicinal chemistry. It covers the molecular structure, physicochemical properties, synthetic methodologies, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Structure and Properties

This compound is a highly reactive heterocyclic compound.[1] Its structure features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a sulfonyl chloride functional group at the 3 position.[2] This arrangement of electron-withdrawing groups makes the molecule a versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.[1]

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1][2] This reactivity is central to its utility in constructing compound libraries for drug discovery.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Data | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 98121-40-5 | PubChem[3] |

| Molecular Formula | C₅H₂Cl₃NO₂S | PubChem[3] |

| Molecular Weight | 246.5 g/mol | PubChem[3] |

| Physical Form | Powder | IndiaMART[2] |

| Purity (Typical) | ≥98% | IndiaMART[2] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | PubChem[3] |

| InChI Key | AXIWIKRWIWIPGT-UHFFFAOYSA-N | PubChem[3] |

Role in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] The dichloropyridine core provides a rigid, electron-deficient aromatic system that can participate in crucial binding interactions with biological targets.[1] The sulfonyl chloride group serves as a reactive handle for introducing a variety of side chains, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

While this specific molecule is a building block, the resulting sulfonamide-containing structures have shown significant biological activity. For instance, compounds with a dichlorinated aromatic core, such as dichlorobenzimidazoles, have been developed as potent inhibitors of the BRAF kinase, a key enzyme in the RAS-RAF-MEK signaling pathway that is frequently mutated in various cancers.[4]

Application in Kinase Inhibitor Synthesis: The RAS-RAF-MEK Pathway

The RAS-RAF-MEK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth. The diagram below illustrates this pathway and the inhibitory action of a BRAF inhibitor, a class of molecules that can be synthesized using precursors like this compound.

Experimental Protocols: Synthesis

The following is a representative experimental protocol for the synthesis of this compound from 5-amino-2,3-dichloropyridine.

Disclaimer: This protocol is illustrative, based on procedures for similar compounds, and should be adapted and optimized under appropriate laboratory safety protocols.

Representative Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below.

Detailed Procedure

Materials:

-

5-Amino-2,3-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-amino-2,3-dichloropyridine (1 equiv.) in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine slurry, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sulfonylchlorination

-

In a separate, larger reactor, prepare a solution of thionyl chloride (or bubble sulfur dioxide gas) in a suitable solvent like acetic acid or water, containing a catalytic amount of copper(I) chloride (0.1 equiv.).[5][6]

-

Cool this solution to 0-5 °C.

-

Add the freshly prepared, cold diazonium salt solution from Step 1 to the sulfonylating mixture portion-wise or via a dropping funnel, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

-

Once the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.[6]

Step 3: Work-up and Purification

-

Extract the reaction mixture with dichloromethane (3 x volume).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

References

- 1. This compound Supplier [benchchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 5,6-dichloropyridine-3-sulfonyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dichloropyridine-3-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its pyridine core, substituted with two chlorine atoms and a highly reactive sulfonyl chloride group, offers multiple sites for nucleophilic attack, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry.

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. Functionalized pyridines, such as this compound, serve as valuable building blocks for the introduction of the pyridyl moiety and for the construction of sulfonamide and sulfonate ester linkages. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This guide will delve into the specific reactivity patterns of this compound with key classes of nucleophiles.

General Reactivity

The primary site of nucleophilic attack on this compound is the electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a nucleophilic acyl substitution-type mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur atom and the nucleophile. The general reaction scheme is depicted below:

Figure 1: General reaction of this compound with a nucleophile.

Reactivity with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of 5,6-dichloropyridine-3-sulfonamides. These compounds are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in bioactive molecules.

Reaction with Primary and Secondary Aliphatic Amines

Aliphatic amines readily react with this compound, typically in the presence of a base to neutralize the HCl byproduct. Common bases include triethylamine (TEA) or pyridine. The reactions are generally fast and provide good to excellent yields.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ammonia (30% aq. NH4OH) | - | Isopropyl alcohol | 0 to RT | overnight | - | [1] |

| (Tetrahydro-2H-pyran-4-yl)methanamine | N,N-Diisopropylethylamine | Dimethylsulfoxide | 90 | overnight | - | [2] |

Reaction with Aromatic Amines (Anilines)

Aromatic amines, being less nucleophilic than aliphatic amines, may require slightly more forcing conditions to react efficiently. The use of a suitable base and solvent system is crucial for achieving high yields.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,3,4-Trifluoroaniline | Carbodiimide coupling reagents | - | - | - | - | [3] |

Reactivity with Alcohols and Phenols: Formation of Sulfonate Esters

The reaction of this compound with alcohols and phenols in the presence of a base leads to the formation of the corresponding sulfonate esters. This transformation is valuable for introducing the 5,6-dichloropyridin-3-ylsulfonyl moiety as a protecting group or as a key structural element.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (1-methylpiperidin-4-yl)methanol | Sodium hydride | Tetrahydrofuran | 50 | 4 | - | [1] |

Reactivity with Thiols: Formation of Thiosulfonates

While less commonly reported, this compound is expected to react with thiols to form thiosulfonates. This reaction would likely proceed under similar conditions to those used for amines and alcohols, employing a base to facilitate the reaction. Further investigation into this area is warranted to expand the synthetic utility of this reagent.

No specific experimental data for the reaction of this compound with thiols was found in the searched literature. General procedures for the synthesis of thiosulfonates from sulfonyl chlorides suggest the use of a base in an appropriate solvent.

Experimental Protocols

General Procedure for the Synthesis of 5,6-dichloro-N-substituted-pyridine-3-sulfonamides

To a solution of the amine (1.0 eq.) and a suitable base (1.1-1.5 eq., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C is added a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Figure 2: Experimental workflow for sulfonamide synthesis.

Synthesis of 5,6-dichloropyridine-3-sulfonamide

To a solution of this compound (32.16 g) in isopropyl alcohol (300 ml) at 0°C was added a 30% aqueous solution of NH4OH (50.8 ml). After stirring overnight, the solvent was reduced to 1/3 of the original volume. It was then partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated.[1]

Synthesis of 5,6-dichloro-N-((1-methylpiperidin-4-yl)methyl)pyridine-3-sulfonamide

To (1-methylpiperidin-4-yl)methanol (0.109 g) in tetrahydrofuran (2 ml) was added sodium hydride (0.136 g). After 30 minutes, this compound (0.230 g) was added as a solution in tetrahydrofuran (1 ml) and the reaction was heated to 50° C. After 4 hours, the reaction was cooled, poured into water (10 ml) and dichloromethane (50 ml), and the pH was adjusted to pH ~8. The aqueous layer was extracted with dichloromethane (3x50 ml), and the organic layers were combined, washed with brine (30 ml), dried over magnesium sulfate, filtered, and concentrated to give the title compound.[1]

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of a wide range of sulfonamides and sulfonate esters. Its reactions with nucleophiles are generally efficient and proceed under mild conditions. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its use in synthetic organic chemistry, particularly in the context of drug discovery and development. Further exploration of its reactivity with other nucleophiles, such as thiols, will undoubtedly expand its synthetic applications.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Group in 5,6-dichloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the sulfonyl group in 5,6-dichloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details the compound's reactivity, supported by available physicochemical and computational data. It further outlines a representative experimental protocol for its synthesis and its subsequent reaction with nucleophiles to form sulfonamides. The guide also includes visualizations of the reaction mechanism and a proposed synthetic workflow to aid in practical applications.

Introduction

This compound is a highly reactive heterocyclic building block with significant applications in medicinal chemistry and drug discovery.[1] Its utility is primarily derived from the electrophilic character of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This high reactivity allows for the facile displacement of the chloride ion by a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] The sulfonamide functional group is a well-established pharmacophore present in a diverse array of therapeutic agents, including antimicrobial drugs and kinase inhibitors.[2]

The electrophilicity of the sulfonyl group in this compound is significantly influenced by the electronic properties of the dichloropyridine ring. The two electron-withdrawing chlorine atoms and the nitrogen atom in the pyridine ring act to decrease the electron density on the sulfonyl group, thereby enhancing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity, presenting available data to quantify this reactivity and providing practical guidance for its use in synthesis.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in chemical reactions and for developing appropriate handling and storage procedures.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 98121-40-5 | PubChem[3] |

| Molecular Formula | C₅H₂Cl₃NO₂S | PubChem[3] |

| Molecular Weight | 246.5 g/mol | PubChem[3] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[3] |

| Complexity | 250 | PubChem[3] |

| XLogP3-AA (Predicted) | 2.5 | PubChem[3] |

Electrophilicity of the Sulfonyl Group: A Quantitative Perspective

Hammett Analysis Analogy

Studies on the kinetics of reactions between substituted benzenesulfonyl chlorides and various nucleophiles have demonstrated a strong correlation between the electronic nature of the substituents and the reaction rate. These studies often employ Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[4] Given that the 5,6-dichloro-substituted pyridine ring is strongly electron-withdrawing, a high rate of nucleophilic substitution at the sulfonyl center is expected.

Computational Insights into Electrophilicity

Computational chemistry provides valuable tools for quantifying the electrophilicity of the sulfonyl group. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial atomic charge on the sulfur atom can serve as indicators of reactivity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. While specific computational studies on this compound are limited, analyses of similar heterocyclic sulfonyl chlorides indicate that the presence of electron-withdrawing groups on the aromatic ring significantly lowers the LUMO energy, thereby increasing the electrophilicity of the sulfonyl sulfur.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent reaction to form a sulfonamide. These protocols are based on established procedures for the synthesis of related sulfonyl chlorides.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from the corresponding amino-substituted precursors.

Reaction Scheme:

Figure 1: Synthetic pathway to this compound.

Materials and Reagents:

-

3-amino-5,6-dichloropyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5,6-dichloropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sulfonylation: In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of a Sulfonamide Derivative

This protocol describes the general reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Reaction Scheme:

Figure 2: General synthesis of sulfonamides from this compound.

Materials and Reagents:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine (1.1 equivalents) and pyridine (1.2 equivalents) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Reaction Mechanism and Workflow Visualization

The reaction of this compound with an amine proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The generally accepted mechanism involves the formation of a transient pentacoordinate sulfur intermediate.

Caption: General mechanism of sulfonamide formation.

The experimental workflow for a typical sulfonamide synthesis can be visualized as follows:

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of sulfonamides and other sulfur-containing compounds. The electrophilicity of its sulfonyl group, enhanced by the electron-withdrawing nature of the dichloropyridine ring, allows for efficient reactions with a wide range of nucleophiles. This technical guide has provided an overview of the factors influencing this reactivity, presented available physicochemical and computational data, and offered detailed experimental protocols for its synthesis and use. The provided visualizations of the reaction mechanism and experimental workflow are intended to facilitate the practical application of this important synthetic intermediate in research and drug development. Further quantitative kinetic and computational studies on this specific molecule would be beneficial for a more precise prediction of its reactivity with diverse nucleophiles.

References

- 1. This compound Supplier [benchchem.com]

- 2. Buy this compound | 98121-40-5 [smolecule.com]

- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

The Core Mechanism of 5,6-Dichloropyridine-3-sulfonyl Chloride in Sulfonylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloropyridine-3-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the construction of sulfonamide moieties which are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its utility is pronounced in the development of kinase inhibitors and other therapeutic agents.[2][3][4] This technical guide delineates the mechanism of action of this compound in sulfonylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: The Significance of this compound

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] this compound has emerged as a valuable building block due to the electronic properties of its substituted pyridine ring, which influence its reactivity and the properties of the resulting sulfonamide-containing molecules.[5] The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, making it a highly reactive partner in sulfonylation reactions.

Mechanism of Action in Sulfonylation

The fundamental mechanism of sulfonylation using this compound is a nucleophilic substitution reaction. The reaction is initiated by the attack of a nucleophile, typically a primary or secondary amine, on the electrophilic sulfur atom of the sulfonyl chloride.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound. This forms a transient, pentacoordinate intermediate.

-

Chloride Ion Elimination: The intermediate collapses with the expulsion of a chloride ion, which is a good leaving group.

-

Deprotonation: A base, which can be an excess of the amine nucleophile or an added base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the stable sulfonamide product and a salt of the base.

The two chlorine atoms on the pyridine ring play a crucial role in enhancing the reactivity of the sulfonyl chloride. As electron-withdrawing groups, they decrease the electron density on the pyridine ring and, by extension, on the sulfonyl group. This inductive effect makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted sulfonyl chlorides.

Quantitative Data on Sulfonylation Reactions

| Nucleophile (Amine) | Sulfonylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |

| p-Toluidine | Tosyl chloride | Pyridine | - | 0-25 °C | 100 | [1] |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 °C to RT, 6 h | 86 | [1] |

| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 0 °C | 85 | [1] |

| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | - | - | 63 | [1] |

Note: This table presents data for analogous sulfonyl chlorides to illustrate typical reaction efficiencies. Specific yields with this compound will vary depending on the substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol provides a detailed methodology for a typical sulfonylation reaction with an amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Visualizations

Reaction Mechanism of Sulfonylation

Caption: General mechanism of sulfonylation with this compound.

Experimental Workflow for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Synthetic Pathway to a Kinase Inhibitor

Caption: Synthetic route to a kinase inhibitor using this compound.

Conclusion

This compound is a highly effective reagent for the synthesis of sulfonamides, a critical functional group in numerous pharmaceutical agents. Its enhanced reactivity, attributed to the electron-withdrawing nature of the dichloro-substituted pyridine ring, facilitates efficient sulfonylation of a wide range of amine nucleophiles. The straightforward mechanism, coupled with the reliability of the reaction, ensures its continued importance in the toolkit of medicinal chemists and drug development professionals. A thorough understanding of its mechanism of action and reaction parameters is essential for its optimal application in the synthesis of novel therapeutic agents.

References

- 1. cbijournal.com [cbijournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5,6-Dichloropyridine-3-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloropyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the reactive sulfonyl chloride group and the dichlorinated pyridine core, make it an essential intermediate for the development of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing chlorine atoms and the sulfonyl chloride group significantly influences its reactivity and physicochemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 98121-40-5 | [2] |

| Molecular Formula | C₅H₂Cl₃NO₂S | [2] |

| Molecular Weight | 246.5 g/mol | [2] |

| Melting Point | 42 °C | [3] |

| Boiling Point | ~333.6 °C at 760 mmHg (calculated) | [3] |

| Density | Data not available | |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Solubility | Reacts with water. Soluble in polar aprotic solvents such as dichloromethane and chloroform. | [5] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

The dichlorinated pyridine ring is relatively stable but can undergo nucleophilic aromatic substitution under certain conditions, although the sulfonyl chloride group is generally more reactive. The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established procedures for analogous compounds.[6][7]

Synthesis of this compound

A common and effective method for the synthesis of pyridine-3-sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine.[8]

Reaction Scheme:

Materials:

-

3-Amino-5,6-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5,6-dichloropyridine in concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate reaction vessel, prepare a solution of copper(I) chloride in a suitable solvent saturated with sulfur dioxide gas, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of the synthesized this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a dichlorinated pyridine ring bearing a sulfonyl chloride substituent.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors.[3] The sulfonyl chloride moiety readily reacts with primary or secondary amines to form sulfonamides, a common pharmacophore in many kinase inhibitors.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development.

Caption: The Ras/Raf/MEK/ERK signaling pathway, a key target for kinase inhibitors.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using this compound typically involves the formation of a sulfonamide bond with a suitable amine-containing fragment.

Caption: General workflow for the synthesis of a kinase inhibitor.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a versatile and highly reactive intermediate with significant applications in the synthesis of pharmaceuticals, particularly kinase inhibitors. A thorough understanding of its physical and chemical properties, along with well-defined experimental protocols for its synthesis and handling, is crucial for its effective and safe utilization in research and drug development. This guide provides a foundational resource for scientists working with this important chemical entity.

References

- 1. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 98121-40-5 [smolecule.com]

- 4. indiamart.com [indiamart.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 5,6-dichloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5,6-dichloropyridine-3-sulfonyl chloride. The content is intended for laboratory personnel and professionals in the fields of chemical research and drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a reactive chemical intermediate widely used in the synthesis of sulfonamides and other derivatives for pharmaceutical and agrochemical research.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₂Cl₃NO₂S[3] |

| Molecular Weight | 246.5 g/mol [3] |

| Appearance | Solid |

| CAS Number | 98121-40-5[3] |

| IUPAC Name | This compound[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are its corrosivity and reactivity with water.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictograms:

Signal Word: Danger

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize the risk of exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | A lab coat, chemically resistant gloves (e.g., neoprene or nitrile rubber), and closed-toe shoes are mandatory. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the quality of the chemical.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Procedural Precautions: Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Storage Conditions: Store in a designated corrosives storage cabinet. The storage area should be segregated from incompatible materials.[4]

-

Incompatibilities: Avoid storage with water, moisture, strong bases, and oxidizing agents.

Experimental Protocols

This compound is a key reagent in the synthesis of sulfonamides, a common motif in many pharmaceutical compounds. The following are general protocols for its use.

General Protocol for Sulfonamide Synthesis

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon gas supply

-

Standard workup and purification equipment

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine in the anhydrous solvent.

-

Add the tertiary amine base to the solution.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound (General Method)

General Steps:

-

Diazotization of 3-aminopyridine with a nitrite source in an acidic medium to form a diazonium salt.[5][6]

-

Reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group.[6]

Spill and Disposal Procedures

In the event of a spill or for the disposal of waste, the following procedures should be followed.

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a labeled, sealable waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's environmental health and safety (EHS) department immediately.

-

Waste Disposal

-

Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

-

Liquid Waste: Collect solutions of this compound in a separate, labeled container for halogenated organic liquid waste.

-

Disposal Route: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Reaction scheme for the synthesis of sulfonamides.

Caption: Decision-making workflow for chemical spill response.

References

- 1. This compound Supplier [benchchem.com]

- 2. Buy this compound | 98121-40-5 [smolecule.com]

- 3. This compound | C5H2Cl3NO2S | CID 4736911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.wayne.edu [research.wayne.edu]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: 5,6-Dichloropyridine-3-sulfonyl Chloride in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyridine-3-sulfonyl chloride is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds in medicinal chemistry. Its electron-deficient pyridine core, substituted with two chlorine atoms and a reactive sulfonyl chloride group, provides a versatile platform for generating compound libraries. The sulfonyl chloride moiety serves as a key functional handle for introducing the sulfonamide pharmacophore, a structural motif present in a wide range of biologically active compounds, including potent kinase inhibitors.[1][2]

The two chlorine atoms on the pyridine ring offer opportunities for subsequent functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, allowing for fine-tuning of a compound's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application examples for the use of this compound in the development of potential therapeutic agents.

Core Application: Sulfonamide Bond Formation

The primary application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically robust and high-yielding, forming the core of many synthetic routes. The resulting 5,6-dichloropyridine-3-sulfonamide scaffold can act as a key intermediate for further diversification or as the final active pharmaceutical ingredient.

The general workflow for this transformation is outlined below.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocols

The following protocols are generalized from procedures described in the patent literature for the synthesis of sulfonamide derivatives using this compound.

Protocol 1: General Sulfonylation of Amines

This protocol is adapted from a general procedure for reacting an amine with the sulfonyl chloride at room temperature.[3]

Materials:

-

Amine substrate (1.0 equivalent)

-

This compound (1.05 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA) (1.5 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.

-

Sulfonyl Chloride Addition: To this mixture, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise at room temperature.

-

Reaction: Stir the resulting reaction mixture at room temperature overnight, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide product.

Protocol 2: Sulfonylation of a Lithiated Intermediate

This protocol is adapted from a procedure involving the reaction with a lithiated heteroaryl intermediate at low temperature.[4]

Materials:

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

n-Butyllithium (n-BuLi) (1.1 equivalents, e.g., 1.6 M solution in hexanes)

-

This compound (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Dry ice/acetone bath

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Setup: In an oven-dried flask under an argon atmosphere, dissolve the aryl/heteroaryl bromide (1.0 eq.) in anhydrous THF.

-

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold, stirred solution of the lithiated intermediate.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product via silica gel chromatography to obtain the target sulfonamide.

Application in the Synthesis of Bioactive Agents

| Compound Class Synthesized | Therapeutic Target/Application | Reference |

| Heteroaryl-substituted sulfonamides | Protein kinase inhibitors | [4] |

| Thiazole-derived sulfonamides | FBPase inhibitors for diabetes | [7][8] |

| Complex benzamide sulfonamides | Apoptosis-inducing agents for cancer | [5][6][9] |

| N-(heteroaryl)-sulfonamide derivatives | S100-inhibitors for inflammatory diseases/cancer | [3] |

Targeted Signaling Pathways: Apoptosis

Many kinase inhibitors exert their anti-cancer effects by modulating signaling pathways that control programmed cell death, or apoptosis. Key proteins in this pathway, such as those in the Bcl-2 family, are often downstream effectors of oncogenic kinase signaling. The synthesis of apoptosis-inducing agents using the 5,6-dichloropyridine-3-sulfonamide scaffold highlights its relevance in developing therapeutics that target these fundamental cancer-related pathways.[5]

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound is a strategic starting material for constructing sulfonamide-containing compounds. The straightforward and efficient formation of the sulfonamide bond, coupled with the potential for further modification at the two chlorine positions, makes it a valuable tool for generating chemical libraries aimed at discovering novel kinase inhibitors and other therapeutic agents. The protocols and applications described herein provide a foundational guide for researchers in the field of drug discovery and medicinal chemistry.

References

- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]

- 4. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 5. EP2435432B1 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]

- 6. CA2813985C - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 7. US20070281979A1 - New FBPase inhibitors for diabetes - Google Patents [patents.google.com]

- 8. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Preparation of Sulfonate Esters from 5,6-Dichloropyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonate esters are crucial intermediates in organic synthesis, valued for their ability to act as excellent leaving groups in nucleophilic substitution reactions. The pyridine sulfonyl moiety, in particular, is a significant pharmacophore found in a variety of therapeutic agents. This document provides a detailed protocol for the synthesis of novel sulfonate esters from 5,6-dichloropyridine-3-sulfonyl chloride. This starting material offers a versatile scaffold for the development of new chemical entities in drug discovery programs, owing to the presence of reactive chlorine substituents on the pyridine ring that can be further functionalized.

The following protocols are based on established methods for the sulfonylation of alcohols.[1][2][3][4][5] The reaction involves the treatment of this compound with a range of alcohols in the presence of a suitable base to yield the corresponding sulfonate esters. These compounds can serve as key building blocks for the synthesis of more complex molecules with potential biological activity.

Experimental Protocols

General Protocol for the Synthesis of Alkyl 5,6-dichloropyridine-3-sulfonates

This procedure outlines the general method for the reaction of this compound with primary and secondary alcohols. The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical to neutralize the HCl generated during the reaction.[5]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred solution of the desired alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-